Cefdinir impurity C
CAS No.: 71091-93-5
VCID: VC0193781
Molecular Formula: C13H13N5O5S2
Molecular Weight: 383.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Cefdinir Impurity C, also known as 7-AVCA, is a compound associated with cefdinir, a semi-synthetic, broad-spectrum antibiotic of the cephalosporin class . Cefdinir, marketed under the brand name Omnicef, is used to treat various bacterial infections, including pneumonia, otitis media, strep throat, and cellulitis . Impurities in pharmaceutical products, including cefdinir, are components without drug effect that can sometimes have adverse effects, such as carcinogenicity and teratogenicity, which can seriously affect medication safety . Research on these impurities is crucial for improving the quality of medicines . One similar compound is 3-Methyl cefdinir, also referred to as Cefdinir impurity C . The preparation method of cefdinir impurity A involves reacting cefdinir active new ester with ammonia water, followed by separation and purification . The process aims for mild reaction conditions suitable for laboratory pilot scales and achieves a cefdinir impurity A purity of over 95% . Systematic research into the generation mechanism, synthesis, separation, purification, and pharmacology of these impurities is essential because different preparation processes can lead to varying impurity content and types in cephalosporin drugs . As a research assistant, a hybrid resume format is most suitable, combining chronological and functional elements to showcase both experience and skills . A concise, one-page resume is often preferred, highlighting key achievements and tailored content relevant to the specific research field . Effective resumes for research assistants emphasize skills such as data interpretation and collaborative research techniques, using clear language and bullet points to present information concisely . |
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CAS No. | 71091-93-5 |
Product Name | Cefdinir impurity C |
Molecular Formula | C13H13N5O5S2 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 |
Standard InChIKey | FMPXXFJEIVCXCL-ODXWQDPNSA-N |
SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Purity | > 95% |
Synonyms | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct |
PubChem Compound | 15080822 |
Last Modified | Apr 15 2024 |
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